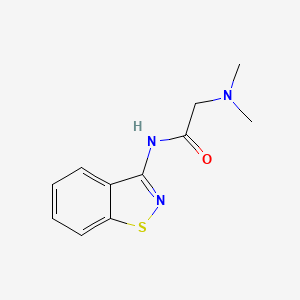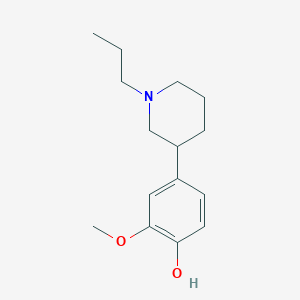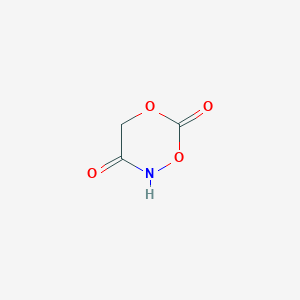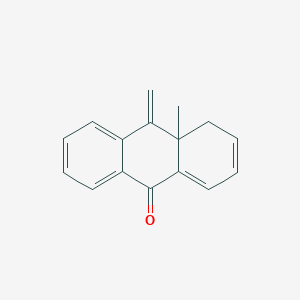silanol CAS No. 112392-77-5](/img/no-structure.png)
[(3,3-Dimethylbut-1-en-2-yl)oxy](dimethyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylbut-1-en-2-yl)oxysilanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silanol group attached to a dimethylbutenyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylbut-1-en-2-yl)oxysilanol typically involves the reaction of 3,3-dimethylbut-1-ene with a silanol precursor under specific conditions. One common method involves the use of a platinum-catalyzed hydrosilylation reaction, where the alkene reacts with a silanol in the presence of a platinum catalyst to form the desired product.
Industrial Production Methods
On an industrial scale, the production of (3,3-Dimethylbut-1-en-2-yl)oxysilanol may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the hydrosilylation process.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Dimethylbut-1-en-2-yl)oxysilanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the silanol group to a silyl ether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silanol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Siloxanes and silanols.
Reduction: Silyl ethers.
Substitution: Various substituted organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylbut-1-en-2-yl)oxysilanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential role in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in biomedical materials.
Industry: Utilized in the production of specialty polymers and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylbut-1-en-2-yl)oxysilanol involves its interaction with various molecular targets. The silanol group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The pathways involved include:
Hydrosilylation: The addition of silicon-hydrogen bonds to alkenes or alkynes.
Siloxane Formation: The formation of siloxane bonds through condensation reactions.
Vergleich Mit ähnlichen Verbindungen
(3,3-Dimethylbut-1-en-2-yl)oxysilanol can be compared with other similar compounds such as:
3,3-Dimethylbut-1-ene: A hydrocarbon with similar structural features but lacking the silanol group.
Dimethylsilanol: A simpler organosilicon compound with only a silanol group.
Neohexene: Another hydrocarbon with a similar backbone but different functional groups.
The uniqueness of (3,3-Dimethylbut-1-en-2-yl)oxysilanol lies in its combination of a silanol group with a dimethylbutenyl ether moiety, providing distinct chemical properties and reactivity.
Eigenschaften
| 112392-77-5 | |
Molekularformel |
C8H18O2Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
3,3-dimethylbut-1-en-2-yloxy-hydroxy-dimethylsilane |
InChI |
InChI=1S/C8H18O2Si/c1-7(8(2,3)4)10-11(5,6)9/h9H,1H2,2-6H3 |
InChI-Schlüssel |
NRLJPZPNZREDCR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=C)O[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)

![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)


![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)

